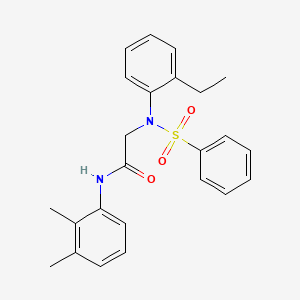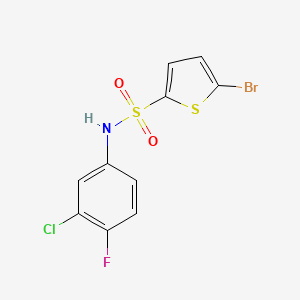
1-(3-bromobenzoyl)-4-(4-methoxyphenyl)piperazine
Vue d'ensemble
Description
1-(3-bromobenzoyl)-4-(4-methoxyphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been studied extensively due to its potential applications in scientific research. We will also list future directions for further research on this compound.
Mécanisme D'action
The exact mechanism of action of 1-(3-bromobenzoyl)-4-(4-methoxyphenyl)piperazine is not fully understood, but it is thought to involve the release of dopamine and serotonin in the brain. This compound may also inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This can result in a variety of physiological and behavioral effects, including increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria and increased sociability.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity of these neurotransmitters. This compound also increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular and thermoregulatory effects. In addition, this compound has been found to have effects on the immune system, including the inhibition of lymphocyte proliferation and the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromobenzoyl)-4-(4-methoxyphenyl)piperazine has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. This compound has also been found to have a wide range of pharmacological effects, making it useful for studying a variety of physiological and behavioral processes. However, this compound also has several limitations. It has been found to have significant side effects, including cardiovascular and thermoregulatory effects, which can limit its use in certain experiments. In addition, this compound has been classified as a controlled substance in some countries, which can limit its availability for research purposes.
Orientations Futures
There are several directions for future research on 1-(3-bromobenzoyl)-4-(4-methoxyphenyl)piperazine. One area of research could focus on the development of new drugs based on the structure of this compound, with the goal of identifying compounds with improved therapeutic potential. Another area of research could focus on the effects of this compound on immune function, with the goal of identifying potential applications in the treatment of autoimmune disorders. Finally, further research could be conducted to better understand the mechanisms of action of this compound, including its effects on neurotransmitter release and reuptake, as well as its effects on cardiovascular and thermoregulatory function.
Applications De Recherche Scientifique
1-(3-bromobenzoyl)-4-(4-methoxyphenyl)piperazine has been studied extensively for its potential applications in scientific research. It has been found to have a variety of pharmacological effects, including dopamine and serotonin release, and inhibition of their reuptake. These effects make this compound a useful tool for studying the mechanisms of action of these neurotransmitters in the brain. This compound has also been used in studies of drug addiction and abuse, as well as in the development of new drugs for the treatment of psychiatric disorders.
Propriétés
IUPAC Name |
(3-bromophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-23-17-7-5-16(6-8-17)20-9-11-21(12-10-20)18(22)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWFFZYCZWSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(3-acetylphenyl)-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544802.png)
![3-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B3544810.png)
![methyl {5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3544811.png)

![N~1~-(3-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3544820.png)
![N~2~-(4-bromobenzyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544831.png)
![N~2~-(4-ethoxyphenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3544846.png)

![N~1~-[4-(acetylamino)phenyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3544881.png)

![N-(3-Chloro-4-methoxy-phenyl)-N-{2-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3544899.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3544905.png)
![3-(4-chlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3544912.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3544921.png)